HDAC1 vs. HDAC6 Isoform Selectivity
Top/HDAC-IN-1 (Compound 29b) exhibits a pronounced selectivity for HDAC1 (IC50 = 18 nM) over HDAC6 (IC50 = 87 nM), yielding a selectivity ratio of 4.8 [1][2]. In contrast, the alternative dual inhibitor HDAC/Top-IN-1 demonstrates a near-equipotent profile, with HDAC1 IC50 = 36 nM and HDAC6 IC50 = 89 nM, a ratio of only 2.5 [3]. The 1.9-fold greater discrimination between class I and class IIb HDACs exhibited by Top/HDAC-IN-1 may translate to differential biological outcomes in assays sensitive to HDAC6-mediated functions (e.g., tubulin acetylation, aggresome formation).
vs. HDAC/Top-IN-1: 36 nM / 89 nM; ratio 2.5 (1.9-fold lower discrimination)
| Evidence Dimension | HDAC1/HDAC6 selectivity ratio |
|---|---|
| Target Compound Data | HDAC1 IC50 = 18 nM; HDAC6 IC50 = 87 nM; Ratio = 4.8 |
| Comparator Or Baseline | HDAC/Top-IN-1: HDAC1 IC50 = 36 nM; HDAC6 IC50 = 89 nM; Ratio = 2.5 |
| Quantified Difference | 1.9-fold higher HDAC1 vs. HDAC6 selectivity for Top/HDAC-IN-1 |
| Conditions | In vitro enzymatic assays using recombinant human HDAC isoforms |
Why This Matters
Researchers seeking to dissect class I versus class IIb HDAC contributions to a phenotype should select Top/HDAC-IN-1 for its superior HDAC1/HDAC6 discrimination.
- [1] Zhu F, Meng X, Liang H, Sheng C, Dong G, Liu D, Wu S. Design, Synthesis, and Structure-Activity relationships of Evodiamine-Based topoisomerase (Top)/Histone deacetylase (HDAC) dual inhibitors. Bioorg Chem. 2022 May;122:105702. View Source
- [2] MedChemExpress. Top/HDAC-IN-1 (Compound 29b) product datasheet. View Source
- [3] MedChemExpress. HDAC/Top-IN-1 product datasheet. View Source
